3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide 3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 895789-84-1
VCID: VC6497014
InChI: InChI=1S/C19H14BrFN4OS/c20-13-5-3-4-12(10-13)18(26)22-9-8-14-11-27-19-23-17(24-25(14)19)15-6-1-2-7-16(15)21/h1-7,10-11H,8-9H2,(H,22,26)
SMILES: C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Br)F
Molecular Formula: C19H14BrFN4OS
Molecular Weight: 445.31

3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

CAS No.: 895789-84-1

Cat. No.: VC6497014

Molecular Formula: C19H14BrFN4OS

Molecular Weight: 445.31

* For research use only. Not for human or veterinary use.

3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide - 895789-84-1

Specification

CAS No. 895789-84-1
Molecular Formula C19H14BrFN4OS
Molecular Weight 445.31
IUPAC Name 3-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Standard InChI InChI=1S/C19H14BrFN4OS/c20-13-5-3-4-12(10-13)18(26)22-9-8-14-11-27-19-23-17(24-25(14)19)15-6-1-2-7-16(15)21/h1-7,10-11H,8-9H2,(H,22,26)
Standard InChI Key ZOAIKQIIOKANFF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a triazolo[3,2-b][1, thiazole ring system fused with a 2-fluorophenyl group at position 2 and a brominated benzamide substituent at position 6. The benzamide group is linked via an ethyl chain, enhancing conformational flexibility (Figure 1). Key spectroscopic identifiers include:

PropertyValue
Molecular FormulaC₁₉H₁₄BrFN₄OS
Molecular Weight445.31 g/mol
IUPAC Name3-bromo-N-[2-[2-(2-fluorophenyl)- thiazolo[3,2-b]triazol-6-yl]ethyl]benzamide
SMILESC1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Br)F
InChI KeyZOAIKQIIOKANFF-UHFFFAOYSA-N

The presence of bromine and fluorine atoms introduces electronegativity and steric effects, influencing reactivity and binding interactions.

Spectroscopic Characterization

While experimental data on NMR or IR spectra are unavailable in public sources, analogous triazolo-thiazoles are typically characterized via:

  • ¹H/¹³C NMR: To resolve aromatic protons and heterocyclic carbons.

  • Mass Spectrometry: For molecular ion confirmation (m/z 445.31).

  • X-ray Crystallography: To determine crystal packing and spatial arrangement .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis follows a multi-step protocol, as outlined in source:

  • Formation of Triazolo-Thiazole Core: Condensation of 2-fluorophenyl isothiocyanate with hydrazine derivatives to form a thiosemicarbazide intermediate, followed by cyclization using bromine or iodine .

  • Ethyl Chain Incorporation: Alkylation of the triazolo-thiazole with 1,2-dibromoethane to introduce the ethyl spacer.

  • Benzamide Coupling: Reaction of 3-bromobenzoyl chloride with the amine-terminated intermediate in dichloromethane, catalyzed by triethylamine.

Reaction Conditions

  • Cyclization: Conducted at 80–100°C in acetic acid .

  • Alkylation: Requires anhydrous DMF and potassium carbonate as a base.

  • Amidation: Room-temperature stirring for 12–24 hours.

Yield optimization (∼60–70%) is achieved via column chromatography (silica gel, ethyl acetate/hexane).

Biological Activities and Mechanisms

Antimicrobial Efficacy

The thiazole ring’s sulfur atom disrupts microbial electron transport chains. Fluorine and bromine substituents amplify activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL).

Anti-Inflammatory Activity

Molecular docking suggests inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Gln178 and Tyr341 residues . In murine models, related compounds reduce edema by 40–60% at 10 mg/kg .

Comparative Analysis with Analogues

Thiophene-Substituted Derivative

Replacing the 2-fluorophenyl group with thiophene (C₁₇H₁₃BrN₄OS₂, MW 433.3 g/mol) reduces molecular weight but enhances π-π stacking with aromatic enzyme pockets. This derivative exhibits superior antifungal activity (IC₅₀ = 2.5 µM vs. C. albicans).

ParameterFluorophenyl DerivativeThiophene Derivative
Molecular Weight445.31 g/mol433.3 g/mol
Anticancer IC₅₀ (MCF-7)12 µM18 µM
Antibacterial MIC8 µg/mL6 µg/mL

Dichlorophenyl-Benzamide Analogue

The 3,4-dichlorophenyl variant (C₁₄H₁₀BrCl₂NO) lacks the triazolo-thiazole core, resulting in diminished bioactivity but easier synthesis.

Applications in Drug Discovery

Targeted Therapy Development

The compound’s dual inhibitory potential (anticancer and antimicrobial) positions it as a lead for hybrid pharmacophores. Structural modifications could optimize pharmacokinetics:

  • PEGylation: To enhance aqueous solubility.

  • Prodrug Formulations: Masking the benzamide as an ester for improved bioavailability .

Diagnostic Imaging

¹⁸F-labeled derivatives may serve as PET tracers for tumor imaging, leveraging fluorine’s positron-emitting properties.

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